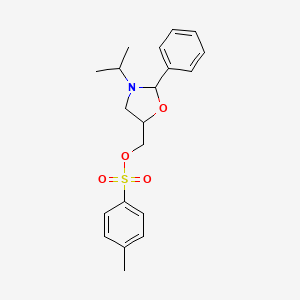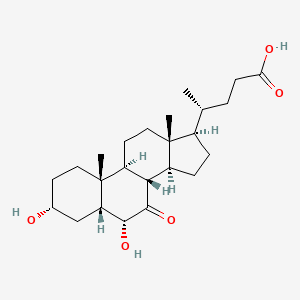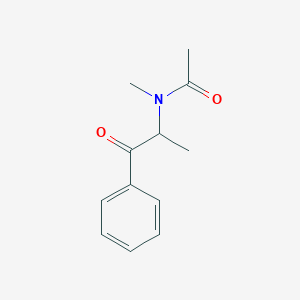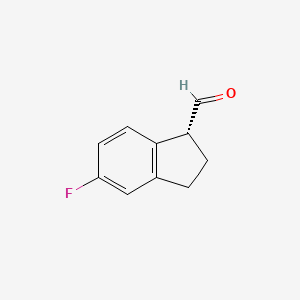![molecular formula C10H5F17O B13412622 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-73-7](/img/structure/B13412622.png)
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of deuterium and carbon-13 isotopes. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability and resistance to degradation .
Méthodes De Préparation
The synthesis of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the introduction of deuterium and carbon-13 isotopes into the perfluorooctyl chain. One common method includes the reaction of perfluorooctyl iodide with deuterated and carbon-13 labeled ethanol under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its isotopic labeling.
Biology: Studied for its effects on cellular processes and its potential use in drug delivery systems.
Medicine: Investigated for its role in imaging techniques and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with cellular membranes and proteins. The fluorinated chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its isotopic labeling, which distinguishes it from other perfluorooctyl compounds. Similar compounds include:
Perfluorooctyl iodide: Used as a precursor in the synthesis of various fluorinated compounds.
Perfluorooctyl carboxylic acid: Known for its use in industrial applications and environmental persistence.
Perfluorooctyl sulfonate: Widely studied for its environmental impact and regulatory concerns.
Propriétés
Numéro CAS |
872398-73-7 |
|---|---|
Formule moléculaire |
C10H5F17O |
Poids moléculaire |
468.12 g/mol |
Nom IUPAC |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decan-1-ol |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2/i1+1,2+1D2 |
Clé InChI |
JJUBFBTUBACDHW-CKAPDXAHSA-N |
SMILES isomérique |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
SMILES canonique |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)





![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)


